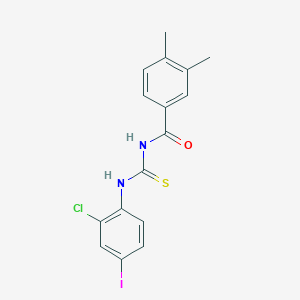![molecular formula C21H17ClN2O2S B399462 1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA](/img/structure/B399462.png)
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a phenyl group, and a carbamothioyl group attached to a methylbenzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with a suitable amine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the suppression of microbial growth or the modulation of immune responses.
相似化合物的比较
Similar Compounds
- N-{[4-(4-Chlorophenoxy)phenyl]carbamothioyl}benzamide
- 4-carbamothioyl-N-[4-(2-chlorophenoxy)phenyl]benzamide
Uniqueness
1-[4-(4-CHLOROPHENOXY)PHENYL]-3-(2-METHYLBENZOYL)THIOUREA stands out due to its specific structural features, such as the presence of a methyl group on the benzamide core. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for research and industrial applications .
属性
分子式 |
C21H17ClN2O2S |
|---|---|
分子量 |
396.9g/mol |
IUPAC 名称 |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O2S/c1-14-4-2-3-5-19(14)20(25)24-21(27)23-16-8-12-18(13-9-16)26-17-10-6-15(22)7-11-17/h2-13H,1H3,(H2,23,24,25,27) |
InChI 键 |
KTIPQBFSRMIJBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B399381.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B399382.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B399384.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B399387.png)
![4-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399390.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B399391.png)
![4-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B399392.png)

![2-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399394.png)
![4-butoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399395.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B399396.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B399397.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B399398.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B399402.png)
